N-(2-chlorophenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}pyrimidine-4-carboxamide
Description
N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethanesulfonyl group, and a combination of furan and thiophene rings. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Properties
Molecular Formula |
C24H23ClN4O4S2 |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-ethylsulfonyl-5-[furan-2-ylmethyl-[(3-methylthiophen-2-yl)methyl]amino]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H23ClN4O4S2/c1-3-35(31,32)24-26-13-20(22(28-24)23(30)27-19-9-5-4-8-18(19)25)29(14-17-7-6-11-33-17)15-21-16(2)10-12-34-21/h4-13H,3,14-15H2,1-2H3,(H,27,30) |
InChI Key |
DEQKHDMLRKJSGY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)N(CC3=CC=CO3)CC4=C(C=CS4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl group, ethanesulfonyl group, and the furan and thiophene rings. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrimidine derivatives with different substituents. Examples include:
- N-(2-CHLOROPHENYL)-2-(METHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
- N-(2-BROMOPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-(2-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
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